Olanzapine-d3
Description
Background of Olanzapine (B1677200) (Parent Compound) in Psychiatry
Olanzapine is a second-generation (atypical) antipsychotic medication that was patented in 1991 and approved for medical use in the United States in 1996. wikipedia.org It is classified as a thienobenzodiazepine derivative. drugbank.com Olanzapine is widely used in psychiatry to manage a range of mental health conditions. clevelandclinic.org
Therapeutic Applications
Olanzapine has received approval from the U.S. Food and Drug Administration (FDA) for several psychiatric indications. nih.gov
Olanzapine is a first-line treatment for schizophrenia in adults and adolescents (aged 13 and older). nih.govnami.org It is effective in managing the positive symptoms of schizophrenia, such as hallucinations, delusions, and disorganized thinking, as well as some negative symptoms. nih.govnews-medical.net
Olanzapine is indicated for the acute treatment of manic or mixed episodes associated with bipolar I disorder and for the long-term maintenance treatment of this condition. wikipedia.orgmedcentral.com It can be used as a monotherapy or in combination with other mood stabilizers like lithium or valproate. drugbank.comnih.gov The National Institute for Health and Care Excellence (NICE) recommends olanzapine as a first-line option for acute mania. wikipedia.org
Olanzapine has demonstrated significant efficacy in preventing nausea and vomiting associated with highly and moderately emetogenic chemotherapy. jhoponline.compharmacypractice.org Clinical guidelines now recommend olanzapine as a first-line agent for CINV prophylaxis. jhoponline.comjhoponline.com Studies have shown that olanzapine-containing regimens are superior to standard therapies in controlling both acute and delayed CINV. pharmacypractice.orgjhoponline.com
Intramuscular olanzapine is approved for the rapid control of acute agitation associated with schizophrenia and bipolar I mania. drugbank.commedcentral.com Psychomotor agitation is characterized by excessive and purposeless motor activity often accompanied by a feeling of inner tension. medcentral.comwikipedia.org Studies have shown intramuscular olanzapine to be at least as effective as, and in some cases more effective than, traditional treatments like haloperidol, with a more favorable side-effect profile. wikipedia.org
Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis
Receptor Pharmacology and Mechanism of Action
The therapeutic effects of olanzapine are attributed to its complex interaction with a variety of neurotransmitter receptors in the brain. news-medical.net Its mechanism of action, while not fully elucidated, is understood to involve the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org
Olanzapine exhibits a high affinity for several receptor types, as detailed in the table below.
| Receptor Family | Specific Receptors |
| Serotonin | 5-HT2A, 5-HT2C, 5-HT3, 5-HT6 drugbank.com |
| Dopamine | D1, D2, D3, D4 drugbank.com |
| Muscarinic | M1, M2, M3, M4, M5 psychopharmacologyinstitute.com |
| Adrenergic | α1 psychopharmacologyinstitute.com |
| Histamine (B1213489) | H1 psychopharmacologyinstitute.com |
Its antagonism of dopamine D2 receptors in the mesolimbic pathway is believed to be a key factor in its antipsychotic effects, leading to a reduction in positive symptoms. nih.gov Olanzapine's affinity for D2 receptors is considered moderate, and it dissociates from the receptor more readily than some older antipsychotics. nih.gov This characteristic may contribute to a lower risk of certain side effects.
Furthermore, olanzapine's strong antagonism of serotonin 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also play a role in its lower incidence of extrapyramidal side effects compared to first-generation antipsychotics. news-medical.net
The interaction of olanzapine with other receptors, such as histamine H1 and muscarinic receptors, may explain some of its other therapeutic effects and side effects. psychopharmacologyinstitute.com For instance, antagonism at H1 receptors is associated with sedation. wikipedia.org
Serotonin Receptor Antagonism (5-HT2A, 5-HT2C, 5-HT3, 5-HT6)
Olanzapine exhibits a strong affinity for and potent antagonism of several serotonin (5-HT) receptor subtypes. drugbank.comnih.gov It binds with high affinity to 5-HT2A, 5-HT2C, and 5-HT6 receptors. droracle.aipsychopharmacologyinstitute.com In preclinical studies, Olanzapine demonstrated a greater in-vitro affinity for 5-HT2 receptors than for dopamine D2 receptors, a characteristic that is also observed in in-vivo models. medsafe.govt.nz This potent 5-HT2A antagonism is a key feature of atypical antipsychotics and is thought to contribute to their clinical profile. patsnap.compsychiatryonline.org
Research has shown that Olanzapine is a potent antagonist of 5-HT-stimulated activities. For instance, it effectively blocks 5-HT-stimulated increases in inositol (B14025) phosphate (B84403) (IP3) in cell lines expressing 5-HT2A or 5-HT2B receptors. nih.gov While it shows weaker blockade of 5-HT-induced IP3 formation in cells with 5-HT2C receptors, it potently inhibits 5-HT-stimulated [35S]GTPγS binding in the same cell line. nih.govcapes.gov.br Furthermore, Olanzapine has been identified as a potent antagonist at 5-HT6 receptors and also demonstrates significant antagonism at 5-HT3 receptors. nih.govnih.gov
Table 1: Olanzapine Binding Affinities (Ki) for Serotonin Receptors
| Receptor | Ki (nM) |
|---|---|
| 5-HT2A | 4 droracle.aipsychopharmacologyinstitute.com |
| 5-HT2C | 11 droracle.aipsychopharmacologyinstitute.com |
| 5-HT3 | 57 psychopharmacologyinstitute.com |
| 5-HT6 | 5 droracle.aipsychopharmacologyinstitute.com |
A lower Ki value indicates a higher binding affinity.
Dopamine Receptor Antagonism (D1, D2, D3, D4)
Olanzapine acts as an antagonist at dopamine D1, D2, D3, and D4 receptors. drugbank.comnih.govdroracle.ai Its interaction with these receptors, particularly the D2 receptor in the mesolimbic pathway, is considered a crucial element of its mechanism of action. drugbank.com Olanzapine exhibits a higher affinity for D2 receptors compared to other dopamine receptor subtypes. drugbank.com In vitro studies have demonstrated its high affinity for D2, D3, and D4 receptors. nih.gov
The binding of Olanzapine to D2 receptors is readily dissociable, which allows for a degree of normal dopamine neurotransmission. drugbank.com Unlike some older antipsychotics, Olanzapine interacts more nonselectively with dopamine receptors, with a D2/D1 affinity ratio of about 3 to 1. psychiatrist.com
Table 2: Olanzapine Binding Affinities (Ki) for Dopamine Receptors
| Receptor | Ki (nM) |
|---|---|
| D1 | 31 caymanchem.com |
| D2 | 11 caymanchem.compsychiatrist.com |
| D3 | ~11-31 psychopharmacologyinstitute.com |
| D4 | 27 caymanchem.com |
A lower Ki value indicates a higher binding affinity.
Striatal and Extrastriatal D2/D3 Receptor Occupancy
Studies using positron emission tomography (PET) have investigated Olanzapine's occupancy of D2/D3 receptors in different brain regions. Research has shown that Olanzapine does not produce preferential occupancy of extrastriatal D2/D3 receptors compared to the putamen, ventral striatum, medial thalamus, or amygdala. nih.gov However, a key finding is the significantly lower occupancy of D2/D3 receptors in the substantia nigra/ventral tegmental area (VTA) in individuals treated with Olanzapine compared to those treated with the typical antipsychotic haloperidol. nih.gov This sparing of substantia nigra/VTA dopamine receptors may contribute to the lower incidence of extrapyramidal side effects associated with Olanzapine. nih.gov
Some studies suggest that atypical antipsychotics like Olanzapine demonstrate higher occupancy of temporal cortical D2/D3 receptors than striatal D2/D3 receptors at clinically relevant doses, which could also contribute to their atypical clinical profile. nih.govpsychiatryonline.org In patients treated with Olanzapine, mean striatal D2/D3 receptor occupancy was found to be around 41.3%, while temporal cortical occupancy was approximately 82.8%. nih.gov
D2 Selectivity in Vivo vs. In Vitro
There is evidence suggesting a discrepancy between Olanzapine's D2 receptor selectivity in laboratory (in vitro) and living organism (in vivo) studies. While in vitro studies show similar affinities for D2 and D3 receptors, some in vivo research indicates that Olanzapine, at clinically relevant doses, is D2-selective. nih.govnih.gov Ex vivo studies in rats have shown that systemically administered Olanzapine, at doses that occupy about 80% of D2 receptors, did not occupy D3 receptors. nih.gov This suggests that the clinical effects of Olanzapine may not be attributable to D3 receptor blockade. nih.gov
Muscarinic Receptor Antagonism (M1-M5)
Olanzapine functions as an antagonist at all five subtypes of muscarinic cholinergic receptors (M1-M5). drugbank.compsychiatrist.comdroracle.ai It demonstrates a high affinity for these receptors, with a particularly high affinity for the M1 subtype. nih.govpsychiatryonline.org The affinity of Olanzapine for muscarinic receptor subtypes is comparable to that of clozapine. psychiatrist.com In vitro studies have confirmed that Olanzapine is a potent inhibitor of binding to all five muscarinic receptor subtypes. psychiatrist.com It has been shown to block agonist-induced activities at M1, M2, M3, and M5 receptors and antagonize effects at M4 receptors. nih.govcapes.gov.br
Table 3: Olanzapine Antagonist Constants (Ki) for Muscarinic Receptors
| Receptor | Ki (nM) |
|---|---|
| M1 | 70 nih.govcapes.gov.br |
| M2 | 622 nih.govcapes.gov.br |
| M3 | 126 nih.govcapes.gov.br |
| M4 | 350 nih.govcapes.gov.br |
| M5 | 82 nih.govcapes.gov.br |
A lower Ki value indicates a higher binding affinity.
Adrenergic Receptor Antagonism (α1)
Olanzapine acts as an antagonist at α1-adrenergic receptors. drugbank.compsychiatrist.comdroracle.ai It possesses a high nanomolar affinity for the α1-adrenergic receptor. psychiatrist.compsychopharmacologyinstitute.com This antagonism can lead to effects such as orthostatic hypotension. patsnap.com In isolated tissue studies, Olanzapine potently blocked agonist-induced effects at α1-adrenergic receptors. nih.govcapes.gov.br
Table 4: Olanzapine Binding Affinity (Ki) for Adrenergic Receptors
| Receptor | Ki (nM) |
|---|---|
| α1 | 19 droracle.aipsychopharmacologyinstitute.com |
A lower Ki value indicates a higher binding affinity.
Histamine H1 Receptor Antagonism
Olanzapine is a potent antagonist of the histamine H1 receptor. drugbank.compsychiatrist.comdroracle.ai Its high affinity for this receptor is well-documented. psychopharmacologyinstitute.comcaymanchem.compsychiatrist.com This H1 receptor blockade is associated with sedative effects. patsnap.com In isolated tissue studies, Olanzapine potently blocked agonist-induced effects at histamine H1 receptors. nih.govcapes.gov.br The antagonism of hypothalamic H1 receptors by atypical antipsychotics like Olanzapine has been investigated as a potential mechanism contributing to metabolic side effects. nih.gov
Table 5: Olanzapine Binding Affinity (Ki) for Histamine Receptors
| Receptor | Ki (nM) |
|---|---|
| H1 | 7 droracle.aipsychopharmacologyinstitute.comcaymanchem.com |
A lower Ki value indicates a higher binding affinity.
Role of Olanzapine-d3 as a Stable Isotope-Labeled Derivative
The primary role of this compound in research is to act as a stable isotope-labeled (SIL) internal standard. pubcompare.aiacanthusresearch.com SIL internal standards are now the preferred choice in bioanalysis to minimize process and analytical variability. crimsonpublishers.com
Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by their heavier, stable isotope, deuterium. scispace.com This labeling results in a compound with a higher molecular weight that can be easily differentiated by a mass spectrometer. acanthusresearch.com The key significance of this technique is that the labeled molecule, in this case, this compound, behaves almost identically to its unlabeled counterpart (analyte) during sample preparation and analysis. scispace.comacanthusresearch.com This co-behavior is crucial for accurate quantification.
The use of stable isotope-labeled internal standards like this compound offers several distinct advantages in bioanalytical and research settings. These standards are added in a known quantity to all samples, including calibrators and controls, allowing for the normalization of variations throughout the analytical process. labroots.com
Research has consistently shown that methods employing stable isotope-labeled internal standards exhibit superior linearity, precision, and accuracy. labroots.commdpi.com By using the ratio of the analyte signal to the internal standard signal for quantification, variations that can occur during the analytical process are effectively compensated for. wuxiapptec.com This leads to more reliable and reproducible results, which is critical in clinical research, pharmacokinetic studies, and therapeutic drug monitoring. mdpi.comcrimsonpublishers.com For instance, switching to more suitable internal standards has been shown to resolve issues of non-linear responses and high imprecision in assays. labroots.com
A significant challenge in bioanalysis is the potential for analyte loss during various sample preparation steps, such as extraction, dilution, and reconstitution. wuxiapptec.com Because the stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during these procedures. acanthusresearch.com By adding a constant amount of this compound to every sample at the beginning of the preparation process, the ratio of the analyte to the internal standard remains constant, even if there is volumetric loss. sepscience.com This allows for the correction of these losses, ensuring that the final calculated concentration accurately reflects the true amount of the analyte in the original sample. dataapex.comscielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662160 | |
| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786686-79-1 | |
| Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Analytical Methodologies and Quantification in Research
Advanced Chromatographic and Spectrometric Techniques
The quantification of Olanzapine-d3, primarily used as an internal standard for the analysis of olanzapine (B1677200) in biological samples, relies heavily on sophisticated analytical instrumentation. pubcompare.aispringernature.com These techniques provide the necessary sensitivity and selectivity to accurately measure low concentrations of the analyte in complex matrices such as plasma and serum. springernature.comnih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has emerged as a cornerstone for the bioanalysis of olanzapine, with this compound serving as a crucial internal standard. nih.govnih.govtandfonline.com This method combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection of tandem mass spectrometry. nih.govnih.gov The use of UPLC allows for rapid analysis times, often under two minutes, which is advantageous for high-throughput screening. researchgate.net
The development of robust UPLC-MS/MS methods requires careful optimization and validation to ensure reliable quantification. This compound is the preferred internal standard because its physicochemical properties are nearly identical to olanzapine, but it has a different mass, allowing for distinct detection by the mass spectrometer. pubcompare.aitandfonline.com This similarity ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to more accurate results. nih.gov
The validation process for these methods typically adheres to guidelines set by regulatory bodies and includes assessments of specificity, linearity, accuracy, precision, and stability. researchgate.net
For the analysis of this compound, positive electrospray ionization (ESI+) is commonly employed. nih.govtandfonline.comscispace.com In the mass spectrometer, the precursor ion of this compound is selected and then fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.
A frequently utilized MRM transition for this compound is m/z 316.2 → 256.1. nih.govtandfonline.comresearchgate.net This transition is monitored alongside the transition for olanzapine, which is typically m/z 313.2 → 256.1. nih.govtandfonline.comresearchgate.net The specificity of these transitions minimizes interference from other components in the biological matrix.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olanzapine | 313.1, 313.2 | 256.1, 198.0 |
| This compound | 316.1, 316.2 | 256.1 |
This table presents common MRM transitions used for the analysis of olanzapine and this compound. nih.govnih.govtandfonline.com
Analytical methods utilizing this compound as an internal standard demonstrate linearity over a wide range of concentrations, allowing for the accurate measurement of olanzapine in various clinical and research scenarios. The linear range often extends from sub-nanogram per milliliter levels to higher concentrations.
The Lower Limit of Quantification (LLOQ) is a critical parameter, representing the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For methods using this compound, the LLOQ for olanzapine is consistently low, often in the range of 0.1 to 1.0 ng/mL in plasma or serum. nih.govtandfonline.comcsic.es
| Study | Linear Range (ng/mL) | LLOQ (ng/mL) | Matrix |
| Study 1 | 0.1 - 20 | 0.1 | Human Plasma |
| Study 2 | 5 - 500 (nM) | 0.5 (nM) | Serum |
| Study 3 | 0.200 - 20.00 | 0.200 | Human Plasma |
| Study 4 | 0.10 - 40.0 | 0.10 | Human Plasma |
This table summarizes the linear ranges and LLOQs from various studies quantifying olanzapine using this compound as an internal standard. nih.govwjpps.comvalleyinternational.net
The accuracy and precision of an analytical method are paramount for its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.
In studies validating methods with this compound, both intra-day and inter-day accuracy and precision are assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations. researchgate.net The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). uantwerpen.be
Published methods consistently report accuracy and precision values well within these accepted limits, demonstrating the robustness of using this compound as an internal standard. nih.govresearchgate.net For instance, one study reported intra- and inter-day precision with CVs of less than 4.6% and accuracy ranging from 96.7% to 102.8%. researchgate.net Another study found within-assay and between-assay inaccuracies to be between 2.6-11.9% with a CV of ≤4.8%. nih.gov
| Parameter | Specification | Reported Values |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 93.3–102.3% (Intra-day), 96.7–102.8% (Inter-day) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | 0.6–4.3% (Intra-day), 1.9–4.6% (Inter-day) |
This table provides an example of typical accuracy and precision results from a validated bioanalytical method for olanzapine using this compound. valleyinternational.net
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In the context of bioanalysis using this compound, this involves ensuring that no endogenous components of the matrix or other co-administered drugs interfere with the detection of olanzapine or its deuterated internal standard.
Specificity is typically evaluated by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention times of the analyte and internal standard. researchgate.net The high selectivity of MRM in UPLC-MS/MS analysis generally results in excellent specificity, with no significant interference observed in validated methods. researchgate.net
Method Development and Validation for this compound as Internal Standard
Recovery Studies
Recovery studies are a critical component of method validation, ensuring that the extraction process effectively isolates the analyte of interest from the complex biological matrix. For olanzapine, various studies have reported high and consistent recovery rates.
In one study, the extraction recoveries for olanzapine and its internal standard, this compound, were reported to be between 75% and 85%. nih.gov Another study utilizing a UPLC-MS/MS method found recovery rates for olanzapine to be between 84% and 95%. researchgate.netnih.gov A separate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of olanzapine and fluoxetine (B1211875) reported recoveries of ≥87% for olanzapine and its deuterated internal standard. nih.gov Furthermore, a study using a liquid-liquid extraction method reported an average recovery of 91.118% for olanzapine from human plasma. actascientific.com High recovery rates, often greater than 82%, have also been achieved with liquid-liquid extraction methods in rat plasma, which are comparable to those obtained with solid-phase extraction (SPE) methods. tjpr.orgresearchgate.net
| Analytical Method | Matrix | Recovery Rate (%) | Citation |
| LC-MS/MS | Human Plasma | 75-85 | nih.gov |
| UPLC-MS/MS | Serum | 84-95 | researchgate.netnih.gov |
| LC-MS/MS | Human Plasma | ≥87 | nih.gov |
| Liquid-Liquid Extraction | Human Plasma | 91.118 | actascientific.com |
| Liquid-Liquid Extraction | Rat Plasma | >82 | tjpr.orgresearchgate.net |
| HPLC with Electrochemical Detection | Human Plasma | ~94 | nih.gov |
| RP-UPLC | Pharmaceutical Product | 96.74-101.35 | wisdomlib.org |
| Linear Sweep Voltammetry | Pharmaceutical Preparations | 99.8 | dergipark.org.tr |
Applications in Bioequivalence Studies
This compound is instrumental in bioequivalence (BE) studies, which are essential for comparing the pharmacokinetic profiles of a generic drug to its brand-name counterpart. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The use of a deuterated internal standard like this compound allows for precise and accurate quantification, which is a prerequisite for these studies. tandfonline.comnih.gov
Several validated UPLC-MS/MS and LC-MS/MS methods employing this compound as an internal standard have been successfully applied to bioequivalence studies of olanzapine tablets. nih.govtandfonline.comnih.gov These methods demonstrate the necessary sensitivity, with lower limits of quantification (LLOQ) as low as 0.1 ng/mL, and high reproducibility, making them suitable for the rigorous demands of clinical trials and pharmacokinetic research. tandfonline.comnih.govwjpps.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the quantification of olanzapine and this compound in biological matrices. researchgate.netscispace.comresearchgate.net This is due to its high sensitivity and selectivity, which allows for the detection of low concentrations of the analyte in complex samples. researchgate.net
In LC-MS/MS methods, this compound serves as the internal standard. nih.govspringernature.com The analytes are typically separated on a C18 or similar reversed-phase column and detected using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM). springernature.comtandfonline.comnih.govresearchgate.net The specific MRM transitions for olanzapine are often m/z 313.2 → 256.1, while for this compound, the transition is m/z 316.2 → 256.1. tandfonline.comnih.gov These methods are characterized by their rapid analysis times, often under 5 minutes, and their ability to quantify olanzapine across a linear range suitable for clinical applications. nih.govtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS for olanzapine analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed. mdpi.com However, the application of GC-MS to olanzapine and its metabolites presents certain challenges.
Olanzapine has a high boiling point, which limits its volatility and makes direct analysis by GC-MS difficult. nih.govresearchgate.net The low concentrations of olanzapine and its metabolites in biological samples, coupled with the aqueous nature of the matrix, often necessitate a pre-concentration step, such as solid-phase extraction (SPE), prior to GC-MS analysis. researchgate.net The inherent complexity of biological samples can also interfere with the analysis, further complicating the use of GC-MS for this application. mdpi.com
High Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the determination of olanzapine in various samples, including biological fluids and pharmaceutical formulations. wisdomlib.orgscispace.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netijrpc.com HPLC methods can be coupled with various detectors, including ultraviolet (UV), electrochemical, and mass spectrometry detectors. researchgate.netnih.govjchr.orgresearchsolutions.com
The separation is typically achieved on a reversed-phase column, such as a C18 or cyano column. nih.govtjpr.orgnih.gov HPLC methods offer good sensitivity and linearity over the concentration ranges relevant for therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.net For instance, an HPLC method with electrochemical detection reported a lower limit of determination of 0.25 ng/mL in human plasma. nih.gov
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. mdpi.comsci-rep.com Several techniques are employed for the extraction of olanzapine and this compound from biological matrices like plasma and serum. nih.govresearchgate.netmdpi.comcore.ac.uk
Commonly used methods include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. tjpr.orgresearchgate.netjchr.org It is a relatively simple and cost-effective method. jchr.org
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. researchgate.netjchr.orgresearchsolutions.com This method generally provides high recovery and cleaner extracts compared to LLE. jchr.org
Protein Precipitation (PPT): This is a straightforward method where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation. tandfonline.commdpi.com
The choice of extraction method depends on the analytical technique being used, the required sensitivity, and the nature of the biological matrix. sci-rep.com
Protein Precipitation (PPT)
Internal Standard Selection and Application in Quantitative Analysis
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to all samples, including calibrators, quality controls, and unknowns, before sample processing. nih.govspringernature.com Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry). nih.govnih.gov The ideal internal standard has chemical and physical properties as close as possible to the analyte. nih.gov For mass spectrometry-based methods, stable isotope-labeled analogs of the analyte are considered the gold standard. nih.gov
This compound is a deuterated analog of olanzapine, where three hydrogen atoms are replaced with deuterium. researchgate.netajol.info It is widely regarded as the preferred internal standard for the quantification of olanzapine in biological matrices using LC-MS/MS. springernature.comresearchgate.netnih.gov Because its physicochemical properties are nearly identical to those of unlabeled olanzapine, it behaves similarly during extraction, chromatography, and ionization. diva-portal.org This co-elution and similar behavior ensure that any sample-to-sample variability is effectively compensated for. diva-portal.org
In mass spectrometry, this compound is distinguished from olanzapine by its higher mass-to-charge ratio (m/z 316.1 for the parent ion of this compound vs. m/z 313.1 for olanzapine). ajol.infonih.gov This mass difference allows the detector to measure both the analyte and the internal standard simultaneously and independently, leading to high precision and accuracy. ajol.info The use of this compound has been shown to yield excellent precision in assays; one study noted that the within-day precision for olanzapine quantification was ≤7% due to the use of its corresponding deuterated internal standard. diva-portal.org
Table 3: Mass Transitions for Olanzapine and this compound in MS/MS Analysis
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Olanzapine | 313.1 / 313.2 | 256.1 / 256.0 | ajol.infonih.gov |
| This compound | 316.1 | 256.0 / 256.1 | ajol.infonih.gov |
When a deuterated internal standard is unavailable or not used, a structural analog may be employed. nih.gov Structural analogs are compounds with a similar chemical structure to the analyte but that differ slightly, for example, by the length of an alkyl chain or the presence of a different functional group. nih.gov For olanzapine, compounds such as an ethyl analog (LY170222), quetiapine (B1663577), or fluoxetine have been used as internal standards. nih.govtjpr.orgvalleyinternational.net
However, structural analogs are generally less ideal than deuterated standards. nih.gov Even minor differences in chemical structure can lead to significant variations in extraction recovery, chromatographic retention time, and ionization efficiency between the analyte and the internal standard. nih.gov For example, a study developing a method for olanzapine and its metabolite desmethylolanzapine (DMO) used this compound as the IS for olanzapine but did not have a deuterated IS for DMO. diva-portal.org The results showed better precision for the olanzapine measurement (CV ≤7%) compared to the DMO measurement (CV 7-20%), a difference attributed to the use of the superior deuterated internal standard for olanzapine. diva-portal.org While a structural analog like quetiapine may show similar chromatographic behavior, it will not perfectly mimic the analyte's behavior in every step of the analysis, potentially compromising accuracy. researchgate.net
Pharmacokinetic and Metabolic Research Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Studies on the parent compound, Olanzapine (B1677200), provide the foundational ADME profile. Olanzapine is well-absorbed after oral administration, with peak plasma concentrations typically reached within 5 to 8 hours. medsafe.govt.nznews-medical.net Its absorption is not significantly affected by food. medsafe.govt.nzdrugbank.com The compound exhibits a large volume of distribution, approximately 1000 liters, indicating extensive distribution throughout the body. drugbank.com Furthermore, Olanzapine is highly bound (about 93%) to plasma proteins, primarily albumin and α1-acid glycoprotein. news-medical.netdrugbank.comeuropa.eu
The liver is the primary site of metabolism for Olanzapine, where it undergoes extensive biotransformation before excretion. drugbank.comnih.govwikipedia.org Approximately 57% of the administered dose is recovered in the urine and about 30% in the feces, primarily as metabolites. nih.govwikipedia.org Only a small fraction (around 7%) is excreted as the unchanged drug in urine, highlighting the significance of its metabolic clearance. nih.govfda.gov
Hepatic Metabolism Pathways
Olanzapine is extensively metabolized in the liver through two primary routes: direct glucuronidation (a Phase II reaction) and cytochrome P450 (CYP) mediated oxidation (a Phase I reaction). news-medical.netnih.govwikipedia.org
Cytochrome P450 Enzymes (CYP1A2, CYP2D6, CYP3A4)
Several CYP450 isoenzymes are involved in the oxidative metabolism of Olanzapine.
CYP1A2 : This is the principal CYP enzyme responsible for Olanzapine metabolism. drugbank.comwikipedia.orgtandfonline.com It catalyzes the N-demethylation of Olanzapine to form the metabolite 4'-N-desmethylolanzapine. medsafe.govt.nzdrugbank.comeuropa.eutandfonline.com The activity of CYP1A2 can be induced by factors such as smoking, which can lead to increased clearance of Olanzapine. europa.eupharmgkb.org
CYP2D6 : This enzyme contributes to the formation of 2-hydroxymethyl olanzapine through a hydroxylation reaction. medsafe.govt.nzdrugbank.comeuropa.eutandfonline.com However, this is generally considered a minor metabolic pathway in vivo. nih.govwikipedia.org
| Enzyme | Metabolic Reaction | Resulting Metabolite | Significance |
|---|---|---|---|
| CYP1A2 | N-demethylation | 4'-N-desmethylolanzapine | Major oxidative pathway drugbank.comwikipedia.orgtandfonline.com |
| CYP2D6 | Hydroxylation | 2-hydroxymethyl olanzapine | Minor oxidative pathway medsafe.govt.nzeuropa.eunih.gov |
| CYP3A4 | Oxidation | Minor metabolites | Minor contributor pharmgkb.orgnih.gov |
Glucuronosyltransferases
Direct conjugation with glucuronic acid is a major metabolic pathway for Olanzapine, representing a Phase II reaction that creates more water-soluble compounds for excretion. news-medical.netnih.gov
Uridine Diphosphate Glucuronosyltransferases (UGTs) : These enzymes are responsible for direct glucuronidation. Specifically, UGT1A4 is the key enzyme that catalyzes the formation of the main circulating metabolite, 10-N-glucuronide. drugbank.commdpi.comtandfonline.comnih.gov Studies have shown that genetic variants of UGT1A4 can significantly alter the rate of Olanzapine glucuronidation. nih.govUGT2B10 has also been identified as contributing to this pathway. mdpi.comresearchgate.net
Flavin Monooxygenases
The Flavin-containing monooxygenase (FMO) system also participates in the Phase I metabolism of Olanzapine.
FMO3 : This specific enzyme is responsible for the N-oxidation of Olanzapine, leading to the formation of Olanzapine N-oxide. drugbank.commdpi.comtandfonline.com
Major and Minor Metabolites
Following multiple doses, several metabolites circulate in the plasma, though they are considered pharmacologically inactive at the concentrations observed. medsafe.govt.nznih.gov
10-N-glucuronide : This is the major circulating metabolite, formed via direct glucuronidation by UGT1A4. medsafe.govt.nzdrugbank.comeuropa.eunih.govtandfonline.com It does not cross the blood-brain barrier. medsafe.govt.nzeuropa.eu
4'-N-desmethylolanzapine : Another significant metabolite, formed by the action of CYP1A2. medsafe.govt.nzdrugbank.comnih.govtandfonline.com
2-hydroxymethyl olanzapine : A minor metabolite resulting from CYP2D6 activity. medsafe.govt.nzeuropa.eutandfonline.com A deuterated version, 2-Hydroxymethyl Olanzapine-d3, is used as a reference standard in research. pharmaffiliates.com
| Metabolite | Parent Enzyme/Pathway | Significance |
|---|---|---|
| 10-N-glucuronide | UGT1A4 | Major circulating metabolite drugbank.comnih.govfda.gov |
| 4'-N-desmethylolanzapine | CYP1A2 | Significant circulating metabolite drugbank.comnih.govfda.gov |
| 2-hydroxymethyl olanzapine | CYP2D6 | Minor metabolite medsafe.govt.nzeuropa.eutandfonline.com |
| Olanzapine N-oxide | FMO3 | Minor metabolite mdpi.comtandfonline.com |
Clearance Mechanisms
The body's ability to eliminate a drug is termed clearance. Olanzapine is primarily cleared through hepatic metabolism. drugbank.comnih.gov This process involves two main phases of biochemical reactions. Phase I reactions are predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the principal enzyme and CYP2D6 playing a lesser role. drugbank.comwikipedia.orgijpsjournal.com These enzymes oxidize olanzapine to form metabolites like N-desmethylolanzapine and 2-hydroxy-olanzapine. medsafe.govt.nz Phase II metabolism involves direct glucuronidation, where a glucuronic acid molecule is attached to olanzapine, a reaction catalyzed by UGT1A4. drugbank.com This extensive metabolism means that a significant portion, around 40%, of an oral dose is removed by the liver before it even reaches the systemic circulation, a phenomenon known as the first-pass effect. wikipedia.orgpsychopharmacologyinstitute.com The mean apparent plasma clearance of olanzapine is approximately 26 liters per hour, though this can vary. news-medical.net
Excretion Routes
Following metabolism, the byproducts of olanzapine are eliminated from the body. The primary route of excretion is via the kidneys, with about 57% of the administered dose being found in the urine. nih.govpsychopharmacologyinstitute.com A smaller portion, approximately 30%, is excreted in the feces. nih.govpsychopharmacologyinstitute.com Only a small fraction, about 7%, of the original olanzapine dose is excreted unchanged in the urine, highlighting the extensive metabolic processes it undergoes. psychopharmacologyinstitute.comhilarispublisher.com
Pharmacokinetic Profiles and Modeling
Pharmacokinetic modeling uses mathematical equations to describe the movement of a drug through the body over time. These models are essential for understanding and predicting drug concentrations.
Linear Pharmacokinetics
Olanzapine exhibits linear pharmacokinetics, meaning that as the dose increases, the resulting plasma concentration increases proportionally. psychopharmacologyinstitute.comnews-medical.netnih.gov This linear relationship holds true within the clinically approved dosage range. news-medical.nethilarispublisher.comnih.gov This predictability is a key characteristic that simplifies dosing regimens.
Steady-State Concentrations
With daily administration, olanzapine reaches a steady-state concentration in the plasma in about one week. drugbank.comnih.govpsychopharmacologyinstitute.com At steady state, the rate of drug administration is equal to the rate of elimination over each dosing interval. nih.gov The steady-state concentrations are typically about twice the levels seen after a single dose. psychopharmacologyinstitute.com For a standard dosage, the steady-state plasma concentration generally does not surpass 150 ng/mL. drugbank.comnih.gov
Bioavailability Studies
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For oral olanzapine, the bioavailability is approximately 60-65%, with the remainder being eliminated by first-pass metabolism in the liver. wikipedia.org The absorption of olanzapine is not significantly affected by food. psychopharmacologyinstitute.com Bioequivalence studies have been conducted to compare different formulations of olanzapine, such as standard tablets and orally disintegrating tablets (ODTs). psychopharmacologyinstitute.comeuropa.eu These studies have shown no statistically significant pharmacokinetic differences between the two oral formulations. nih.gov One such study comparing two 10 mg tablet formulations found them to be bioequivalent based on regulatory definitions. thieme-connect.com
| Formulation | Cmax (ng/mL) (SD) | AUC0–t (ng·h/mL) (SD) | AUC0–∞ (ng·h/mL) (SD) |
|---|---|---|---|
| Test | 15.72 (4.25) | 440.37 (98.75) | 558.66 (129.57) |
| Reference | 15.82 (3.15) | 447.19 (100.64) | 570.75 (130.55) |
Factors Influencing Olanzapine Pharmacokinetics (and potential implications for this compound studies)
Several intrinsic and extrinsic factors can influence the pharmacokinetics of olanzapine, leading to variability in drug levels between individuals. nih.gov These same factors would be expected to influence studies utilizing this compound.
Smoking: Tobacco smoking induces the activity of the CYP1A2 enzyme, which can increase the clearance of olanzapine by about 40%. psychopharmacologyinstitute.comnih.gov This leads to lower plasma concentrations in smokers compared to non-smokers. nih.gov
Gender: Women tend to have approximately 30% lower clearance of olanzapine than men, which can result in higher plasma concentrations. psychopharmacologyinstitute.comnih.gov
Age: Elderly individuals may have a prolonged half-life and reduced clearance of olanzapine. europa.eu
Drug Interactions: Co-administration of other drugs can affect olanzapine's metabolism. For example, fluvoxamine (B1237835), a CYP1A2 inhibitor, can decrease olanzapine clearance, leading to higher concentrations. medsafe.govt.nzmedsafe.govt.nz Conversely, enzyme inducers like carbamazepine (B1668303) can increase olanzapine clearance. wikipedia.orgresearchgate.net
Genetic Factors: While genetic variations in CYP enzymes exist, studies have not consistently shown a strong association with olanzapine pharmacokinetics. nih.govhilarispublisher.com
Hepatic and Renal Function: While severe hepatic impairment can reduce olanzapine clearance, mild to moderate impairment does not typically require dose adjustments. Renal impairment has a minimal impact on the pharmacokinetics of the parent drug. psychopharmacologyinstitute.com
| Factor | Effect on Olanzapine Pharmacokinetics | Primary Mechanism |
|---|---|---|
| Smoking | Increased clearance, lower plasma concentrations | Induction of CYP1A2 |
| Gender (Female) | Lower clearance, higher plasma concentrations | Slower CYP1A2 metabolism, differences in volume of distribution |
| Age (Elderly) | Prolonged half-life, reduced clearance | Age-related physiological changes |
| Fluvoxamine | Decreased clearance, increased plasma concentrations | Inhibition of CYP1A2 |
| Carbamazepine | Increased clearance, decreased plasma concentrations | Induction of CYP1A2 |
| Hepatic Impairment (Severe) | Reduced clearance | Decreased metabolic capacity of the liver |
Genetic Polymorphisms (e.g., CYP1A21F allele, DRD2 Taq1A, UGT1A43)
Genetic variations in enzymes, transporters, and receptors are significant contributors to the differences observed in olanzapine's pharmacokinetics and pharmacodynamics. tandfonline.com Systematic reviews of numerous studies have identified several key genetic polymorphisms that have a clinically relevant impact. tandfonline.compharmgkb.org
The CYP1A2*1F allele (rs762551) is associated with increased inducibility of the CYP1A2 enzyme. tandfonline.com This can lead to accelerated metabolism of olanzapine, resulting in lower plasma concentrations and potentially diminished clinical effectiveness. tandfonline.com
Polymorphisms in the dopamine (B1211576) D2 receptor gene (DRD2), such as the Taq1A (rs1800497) *A1 allele, have been linked to variability in olanzapine's effectiveness and safety. tandfonline.compharmgkb.org Similarly, the DRD2 –141C Ins/Del polymorphism (rs1799732) has been associated with variations in drug response. tandfonline.comresearchgate.net
The UGT1A4*3 allele, a polymorphism in the gene for a key glucuronidation enzyme, has been connected to variability in olanzapine's safety, effectiveness, and pharmacokinetics with a moderate level of evidence. tandfonline.compharmgkb.org
Table 1: Influence of Genetic Polymorphisms on Olanzapine Pharmacokinetics and Clinical Outcomes
| Gene (Allele) | rsID | Reported Effect on Olanzapine | Level of Evidence | Citation |
|---|---|---|---|---|
| CYP1A2 (*1F) | rs762551 | Lower plasma concentrations, reduced clinical response due to higher enzyme inducibility. | High | tandfonline.com |
| DRD2 (Taq1A *A1) | rs1800497 | Associated with variability in effectiveness and safety. | High | tandfonline.compharmgkb.org |
| DRD2 (–141C Ins/Del) | rs1799732 | Related to safety, effectiveness, and pharmacokinetic variability. | Moderate | tandfonline.comresearchgate.net |
| UGT1A4 (*3) | rs10929303 | Associated with variability in safety, effectiveness, and pharmacokinetics. | Moderate | tandfonline.compharmgkb.org |
| DRD3 (Ser9Gly) | rs6280 | Linked to safety, effectiveness, and/or pharmacokinetic variability. | Moderate | tandfonline.comresearchgate.net |
Smoking Status
Tobacco smoking is a well-established factor that significantly influences olanzapine metabolism. ajol.info Smoking induces the activity of the CYP1A2 enzyme, which is a primary pathway for olanzapine's metabolic clearance. medsafe.govt.nzeuropa.eu Consequently, smokers tend to clear olanzapine from their bodies more rapidly than non-smokers. ajol.infonih.gov
Research has demonstrated that the clearance of olanzapine is approximately 33% lower and the terminal elimination half-life is 21% longer in non-smokers compared to smokers. medsafe.govt.nz In another study comparing non-smoking and smoking subjects, the mean elimination half-life was prolonged (38.6 vs. 30.4 hours) and clearance was reduced (18.6 vs. 27.7 L/hr) in the non-smoking group. europa.eu This accelerated metabolism in smokers can lead to lower steady-state plasma concentrations of the drug, which may have clinical implications. ajol.infoeuropa.eu
Table 2: Effect of Smoking on Olanzapine Pharmacokinetic Parameters
| Parameter | Smokers | Non-Smokers | Percentage Difference | Citation |
|---|---|---|---|---|
| Mean Elimination Half-Life | 30.4 hr | 38.6 hr | ~27% longer in non-smokers | europa.eu |
| Mean Clearance | 27.7 L/hr | 18.6 L/hr | ~33% lower in non-smokers | europa.eu |
Drug-Drug Interactions
The pharmacokinetics of olanzapine can be significantly altered by co-administered medications, particularly those that affect the CYP1A2 enzyme. hres.ca
CYP1A2 Inhibitors : Potent inhibitors of CYP1A2 can decrease the clearance of olanzapine, leading to higher plasma concentrations. europa.euhres.ca Fluvoxamine, a specific CYP1A2 inhibitor, has been shown to significantly inhibit olanzapine metabolism. europa.eu Following fluvoxamine administration, the mean peak plasma concentration (Cmax) of olanzapine increased by 54% in female non-smokers and 77% in male smokers. europa.eu The mean area under the curve (AUC) increased by 52% and 108%, respectively. europa.eu
CYP1A2 Inducers : Conversely, substances that induce CYP1A2 activity can increase olanzapine clearance, resulting in lower plasma concentrations. europa.euhres.ca Besides smoking, carbamazepine therapy is known to induce CYP1A2. medsafe.govt.nzeuropa.eu Co-administration with carbamazepine can increase olanzapine clearance by 44% and reduce its half-life by 20%. medsafe.govt.nz
Other interactions have been noted as well. While olanzapine does not appear to significantly affect the metabolism of drugs like imipramine (B1671792) or valproate, caution is advised when it is taken with other central nervous system depressants like alcohol, due to potential additive effects such as increased sedation. medsafe.govt.nznih.gov
Table 3: Selected Drug-Drug Interactions with Olanzapine
| Interacting Drug | Mechanism of Interaction | Effect on Olanzapine Pharmacokinetics | Citation |
|---|---|---|---|
| Fluvoxamine | CYP1A2 Inhibition | Significantly increases Cmax and AUC. | europa.eu |
| Carbamazepine | CYP1A2 Induction | Increases clearance, reduces half-life. | medsafe.govt.nzeuropa.eu |
| Activated Charcoal | Adsorption | Reduces oral bioavailability by 50-60%. | hres.ca |
| Imipramine | None | Olanzapine does not affect imipramine kinetics. | nih.gov |
| Valproate | None | Olanzapine does not affect valproate concentrations. | medsafe.govt.nzmedsafe.govt.nz |
Age and Sex
Both age and sex have been identified as factors that influence the pharmacokinetics of olanzapine. medsafe.govt.nznih.gov
Sex : Females generally exhibit lower clearance and a longer elimination half-life of olanzapine compared to males. medsafe.govt.nzeuropa.eu In one comparison, the mean elimination half-life was 36.7 hours in females versus 32.3 hours in males, with clearance reduced to 18.9 L/hr in females from 27.3 L/hr in males. europa.eu Another study found that weight-corrected concentration/dose ratios were, on average, 33.5% higher in women than in men, independent of age. researchgate.netnih.gov This difference may be partly attributable to lower hepatic CYP1A2 activity in females. researchgate.net
Age : Elderly individuals (≥65 years) tend to have a prolonged half-life and reduced clearance of olanzapine compared to younger adults. medsafe.govt.nzmedsafe.govt.nz In a study comparing elderly and non-elderly subjects, the mean elimination half-life was extended (51.8 vs. 33.8 hours) and clearance was slightly reduced (17.5 vs. 18.2 L/hr) in the elderly group. medsafe.govt.nzmedsafe.govt.nz Another analysis reported that weight-corrected concentration/dose ratios increased by an average of 9.4% per decade of life. nih.govcapes.gov.br When factors such as female gender, geriatric age, and non-smoking status are combined, a slower metabolism of olanzapine is expected. europa.eueuropa.eu
Table 4: Impact of Age and Sex on Olanzapine Pharmacokinetics
| Factor | Pharmacokinetic Change | Specific Finding | Citation |
|---|---|---|---|
| Sex (Female vs. Male) | Reduced Clearance | 18.9 L/hr vs. 27.3 L/hr | europa.eu |
| Prolonged Half-Life | 36.7 hr vs. 32.3 hr | europa.eu | |
| Age (Elderly vs. Non-Elderly) | Reduced Clearance | 17.5 L/hr vs. 18.2 L/hr | medsafe.govt.nzmedsafe.govt.nz |
| Prolonged Half-Life | 51.8 hr vs. 33.8 hr | medsafe.govt.nzmedsafe.govt.nz | |
| C/D Ratio | Increases by ~9.4% per decade of life | nih.govcapes.gov.br |
Hepatic and Renal Function
The function of the liver and kidneys can impact the disposition of olanzapine, although the effects may be less pronounced than with other factors.
Hepatic Impairment : Since olanzapine is extensively metabolized in the liver, hepatic impairment is expected to reduce its clearance. medsafe.govt.nz However, a study in subjects with mild to moderate cirrhosis (Child-Pugh Class A and B) found little effect on the pharmacokinetics of olanzapine. medsafe.govt.nzeuropa.eu In another study evaluating a combination of olanzapine and samidorphan (B1681425) in subjects with moderate hepatic impairment, there was a 1.67-fold increase in the AUC and a 2.17-fold increase in the Cmax of olanzapine compared to healthy controls. nih.gov
Renal Impairment : Olanzapine is primarily cleared through metabolism, with only about 7% of a dose excreted unchanged in the urine. medsafe.govt.nz Early studies in patients with severe renal impairment (creatinine clearance <10 mL/min) showed no significant difference in mean elimination half-life or clearance compared to healthy subjects. medsafe.govt.nzeuropa.eu However, a more recent study of an olanzapine/samidorphan combination product found that severe renal impairment led to a 1.51-fold increase in olanzapine's AUC and a 1.32-fold increase in its Cmax. nih.gov
Table 5: Effect of Organ Impairment on Olanzapine Pharmacokinetics
| Condition | Fold Increase in AUC | Fold Increase in Cmax | Citation |
|---|---|---|---|
| Moderate Hepatic Impairment | 1.67 | 2.17 | nih.gov |
| Severe Renal Impairment | 1.51 | 1.32 | nih.gov |
Advanced Research Applications of Olanzapine D3
Investigating Olanzapine-Induced Metabolic Dysregulation
Olanzapine (B1677200) is widely recognized for its clinical efficacy but is also associated with metabolic side effects, including weight gain, hyperglycemia, and dyslipidemia. aun.edu.egnih.govnih.gov These metabolic disturbances are a significant area of research, as they can increase the risk for type 2 diabetes and cardiovascular disease. mdpi.commdpi.com Studies suggest that these metabolic changes can be triggered before the onset of significant weight gain. mdpi.com Research in animal models has been crucial in exploring the underlying mechanisms of these metabolic changes. dovepress.comkyoto-u.ac.jp
Olanzapine treatment has been shown to cause significant disturbances in lipid metabolism, leading to fat mass accumulation. nih.govresearchgate.netnih.gov Both clinical and animal studies have linked olanzapine to hypertriglyceridemia and nonalcoholic fatty liver disease. dovepress.com The drug impacts peripheral tissues such as the liver and adipose tissue, which are primary targets for its metabolic effects. dovepress.com Research indicates that olanzapine can modulate genes involved in lipogenic and lipolytic pathways in these tissues. dovepress.com
Olanzapine acts as a potent antagonist of the muscarinic M3 receptor (M3R). nih.govnih.gov This antagonism is considered a key factor in its metabolic side effects. researchgate.net M3Rs are present in the brain and on pancreatic β-cells, where they play a role in regulating insulin (B600854) secretion and energy homeostasis. researchgate.netmdpi.com Olanzapine's blockade of M3R is thought to disrupt these regulatory pathways. mdpi.comresearchgate.net Research in female rats has shown that olanzapine-induced metabolic disorders are related to its effects on hepatic M3Rs. researchgate.net Co-treatment with an M3R agonist, such as cevimeline, has been found to attenuate olanzapine-induced weight gain and dyslipidemia by modulating the hepatic M3R-AMPKα pathway. researchgate.netmdpi.com This suggests that olanzapine's action on hepatic M3R signaling is a critical mechanism in the development of metabolic disturbances. nih.govresearchgate.net
Recent research has identified the Anaplastic Lymphoma Kinase (Alk), a tyrosine kinase receptor, as a key gene in regulating adipose tissue lipolysis. nih.govresearchgate.netresearchgate.net Studies have investigated whether olanzapine modulates the hepatic Alk pathway via its action on M3R. nih.govresearchgate.net In a nine-week study on female rats, olanzapine treatment led to metabolic disturbances, including increased fat mass and abnormal lipid metabolism. nih.govresearchgate.netnih.gov This was accompanied by an upregulation of Chrm3 (the gene for M3R), Alk, and its regulator Ptprz1, along with a downregulation of Lmo4, a transcriptional repressor of Alk, in the liver. nih.govresearchgate.netnih.govresearchgate.net These findings demonstrate a correlation between the modulation of hepatic Alk signaling and the metabolic side effects of olanzapine. nih.govresearchgate.net Co-treatment with an M3R agonist was shown to reverse these changes, further solidifying the link between M3R, the Alk pathway, and olanzapine-induced metabolic dysregulation. nih.govresearchgate.net
Table 1: Olanzapine's Effect on Hepatic Alk Signaling Pathway Components
| Gene/Protein | Effect of Olanzapine Treatment | Role | Reference |
|---|---|---|---|
| Chrm3 (M3R) | Upregulation | Receptor for acetylcholine; antagonized by olanzapine. | nih.govresearchgate.netnih.gov |
| Alk | Upregulation | Tyrosine kinase receptor involved in lipolysis regulation. | nih.govresearchgate.netnih.gov |
| Ptprz1 | Upregulation | Regulator of Alk. | nih.govresearchgate.netnih.gov |
| Lmo4 | Downregulation | Transcriptional repressor of Alk. | nih.govresearchgate.netnih.gov |
The potential role of vitamin D3 (cholecalciferol) supplementation in mitigating olanzapine-induced metabolic side effects has been an area of active investigation, with some conflicting results. Several studies suggest a beneficial effect. Analysis of the FDA Adverse Event Reporting System and other clinical data indicated that vitamin D can reduce the incidence of olanzapine-induced dyslipidemia. nih.gov Experimental studies in mice showed that cholecalciferol supplementation attenuated the increase in LDL cholesterol and the decrease in HDL cholesterol caused by short-term olanzapine administration. nih.gov In human studies, vitamin D3 supplementation was found to significantly decrease waist circumference in patients receiving olanzapine. jparathyroid.comresearchgate.net
Conversely, one study in female albino rats reported that co-administration of vitamin D3 with olanzapine for five weeks aggravated some metabolic issues. aun.edu.eg While it led to a mild improvement in liver histopathology, it also caused a further elevation of triglycerides, total cholesterol, and impaired glucose tolerance. aun.edu.eg Another study in mice on a high-fat/high-sucrose diet found that olanzapine itself had a protective effect against diet-induced obesity and insulin resistance, largely independent of the vitamin D status. ulaval.camdpi.com These varying outcomes highlight the complexity of the interaction between olanzapine, vitamin D, and metabolic regulation.
Table 2: Summary of Research on Vitamin D3 Supplementation and Olanzapine-Induced Metabolic Effects
| Study Population | Key Findings | Conclusion | Reference |
|---|---|---|---|
| Human Clinical Data Analysis | Vitamin D co-treatment was associated with a lower incidence of dyslipidemia. | Vitamin D may reduce the risk of olanzapine-induced dyslipidemia. | nih.gov |
| Mice | Cholecalciferol supplementation attenuated olanzapine-induced increases in LDL and decreases in HDL. | Vitamin D supplementation diminished olanzapine's negative effects on cholesterol profiles. | nih.gov |
| Female Patients | Vitamin D3 supplementation for 12 weeks significantly decreased waist circumference. | Vitamin D can be administered to improve side effects like increasing waist circumference. | researchgate.net |
| Female Albino Rats | Vitamin D3 co-administration elevated triglycerides, total cholesterol, and TNF-α, and impaired glucose tolerance. | Vitamin D supplementation may have adverse effects in patients treated with olanzapine. | aun.edu.eg |
| Mice on HFHS Diet | Olanzapine had a protective effect against diet-induced obesity and insulin resistance, independent of vitamin D status. | Changes in the endocannabinoidome and gut microbiota might contribute to olanzapine's effects. | ulaval.camdpi.com |
Olanzapine treatment is frequently associated with hyperglycemia and insulin resistance. aun.edu.egnih.gov This can occur in patients with or without a prior history of diabetes and can, in some cases, lead to serious conditions like diabetic ketoacidosis. nih.govpsychiatryinvestigation.org The precise mechanisms are still under investigation, but several hypotheses have been proposed. One theory suggests that olanzapine's antagonism of serotonin (B10506) receptors may reduce the responsiveness of pancreatic beta cells, thereby decreasing insulin secretion. nih.gov
In vivo studies indicate that olanzapine may impair glycogen (B147801) synthesis by inhibiting the classical insulin signaling cascade, leading to insulin resistance. nih.govpsychiatryinvestigation.org Research in rats has shown that olanzapine can directly inhibit the hepatic insulin signaling pathway. psychiatryinvestigation.org Furthermore, studies using C2C12 myotubes demonstrated that olanzapine inhibited insulin-stimulated glucose uptake, an effect that was improved by pretreatment with calcitriol (B1668218) (the active form of vitamin D3). kyoto-u.ac.jp This suggests that olanzapine can directly induce insulin resistance at a cellular level. kyoto-u.ac.jp
The liver is a key organ affected by olanzapine-induced metabolic dysregulation. dovepress.com Olanzapine therapy has been linked to liver test abnormalities, and in some cases, nonalcoholic fatty liver disease (NAFLD). dovepress.comnih.gov This may be partly due to the significant weight gain often associated with the medication. nih.gov
Animal studies have provided direct evidence of olanzapine's impact on the liver. In rats, olanzapine administration resulted in severe liver damage, including the loss of normal liver architecture and fatty changes. dovepress.com Studies in mice have successfully induced hepatic steatosis with olanzapine treatment, independent of body weight gain. nih.govbiorxiv.org In vitro experiments using HepG2 cells, a human liver cell line, confirmed that olanzapine can directly cause hepatocyte steatosis, characterized by a significant increase in intracellular lipid droplets. nih.govbiorxiv.org One proposed mechanism involves the apolipoprotein A5 (apoA5) pathway, where olanzapine was found to increase sortilin levels, which in turn inhibits the secretion of apoA5, leading to lipid accumulation in hepatocytes. nih.govbiorxiv.org
Anaplastic Lymphoma Kinase (Alk) Pathway Modulation
Hyperglycemia and Insulin Resistance
Receptor Occupancy Studies in Vivo
Olanzapine-d3 is an isotopically labeled version of olanzapine, where three hydrogen atoms have been replaced with deuterium. Due to its mass difference, it is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of this compound is critical in advanced research, particularly in in vivo receptor occupancy studies, as it allows for the precise measurement of olanzapine concentrations in plasma or serum. This accuracy is paramount for correlating drug dosage and plasma levels with the degree to which olanzapine binds to its target receptors in the brain, thereby ensuring the reliability of the research findings. nih.govoup.com
Positron Emission Tomography (PET) Studies with Radiolabeled Ligands (e.g., [18F]fallypride, [18F]setoperone, [11C]-(+)-PHNO)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. In studies involving olanzapine, various radiolabeled ligands are used to visualize specific receptor populations. This compound serves as an essential tool in these studies for the accurate determination of olanzapine plasma concentrations, which are then correlated with PET imaging data.
Studies using the radioligand [18F]fallypride have been conducted to measure the occupancy of dopamine (B1211576) D2/D3 receptors in schizophrenic subjects treated with olanzapine. nih.gov These studies compare the binding of the radioligand in treated individuals to that in unmedicated subjects or baseline scans to calculate the percentage of receptors occupied by the drug. Similarly, [18F]setoperone is employed in PET studies to determine the occupancy of serotonin 5-HT2A receptors, a key target of atypical antipsychotics like olanzapine. nih.gov Research has shown that olanzapine treatment leads to high occupancy of 5-HT2A receptors, often in the range of 85-93%. nih.gov
The D3-preferring agonist radiotracer [11C]-(+)-PHNO is used to investigate both D2 and D3 receptor occupancy. frontiersin.orgnih.gov PET studies in patients with schizophrenia treated with olanzapine have demonstrated high D2 receptor occupancy in D2-rich areas like the dorsal striatum. frontiersin.org However, these same studies revealed that olanzapine failed to produce a significant binding signal in the D3-rich globus pallidus, indicating a lack of measurable D3 occupancy in vivo. frontiersin.orgnih.gov
Table 1: Olanzapine Receptor Occupancy in Human PET Studies
| Radioligand | Target Receptor | Brain Region | Occupancy (%) |
|---|---|---|---|
| [18F]fallypride | D2/D3 | Putamen | ~69% |
| [18F]fallypride | D2/D3 | Ventral Striatum | ~78% |
| [18F]fallypride | D2/D3 | Temporal Cortex | ~76% |
| [18F]fallypride | D2/D3 | Substantia Nigra/VTA | ~40% |
| [18F]setoperone | 5-HT2A | Various Cortical | 85-93% |
| [11C]-(+)-PHNO | D2 | Dorsal Striatum | High |
| [11C]-(+)-PHNO | D3 | Globus Pallidus | No Occupancy Detected |
Data synthesized from studies examining olanzapine's effects. nih.govfrontiersin.org
Ex Vivo Autoradiography with Radiolabeled Ligands
Ex vivo autoradiography is a research technique where a radioligand is administered to a live animal, which is subsequently euthanized. The brain is then sectioned, and the distribution of the radioligand is imaged. This method provides high-resolution visualization of receptor binding.
In studies of olanzapine, rats are treated with the drug, often via osmotic minipumps to ensure chronic administration, and then injected with a tritiated radioligand such as [3H]-(+)-PHNO. nih.govsnmjournals.org Sixty minutes after the injection, the brains are processed for autoradiography. snmjournals.org The specific binding of [3H]-(+)-PHNO is quantified in various brain regions rich in D2 and D3 receptors. These studies have shown that chronic olanzapine treatment effectively blocks [3H]-(+)-PHNO binding in D2-rich regions like the striatum (up to 90% occupancy) and nucleus accumbens (around 65% occupancy). snmjournals.org However, consistent with human PET data, these ex vivo studies demonstrate that systemically administered olanzapine does not occupy D3 receptors, even at doses that result in approximately 80% D2 receptor occupancy. nih.govnih.gov
Differential D2 vs. D3 Receptor Occupancy
A significant finding from both PET and ex vivo autoradiography studies is the marked difference between olanzapine's in vivo occupancy of D2 and D3 receptors. While olanzapine exhibits high affinity for both D2 and D3 receptors in in vitro binding assays, this profile does not translate to the in vivo situation. nih.govsnmjournals.org
Studies using [11C]-(+)-PHNO and [3H]-(+)-PHNO have been pivotal in elucidating this discrepancy. frontiersin.orgsnmjournals.org Research using the D3-selective antagonist SB277011 has confirmed that [3H]-(+)-PHNO binding in the striatum is exclusively due to D2 receptors, while in cerebellar lobes 9 and 10, it is exclusively due to D3 receptors. nih.govnih.gov In regions with a mix of both receptors, such as the nucleus accumbens and substantia nigra, olanzapine's occupancy is inversely related to the proportion of D3 receptors present. nih.gov
The consistent observation across multiple advanced imaging modalities is that olanzapine, at clinically relevant doses, acts as a D2-selective antagonist in vivo, producing high levels of D2 occupancy while failing to significantly occupy D3 receptors. frontiersin.orgnih.govsnmjournals.orgnih.gov This suggests that the therapeutic effects of olanzapine are unlikely to be attributable to direct D3 receptor blockade. nih.gov
Table 2: Summary of Olanzapine's Differential D2 vs. D3 Receptor Occupancy In Vivo
| Method | Radioligand | D2-Rich Region (e.g., Striatum) | D3-Rich Region (e.g., Globus Pallidus, Cerebellar Lobes 9/10) | Finding |
|---|---|---|---|---|
| PET | [11C]-(+)-PHNO | High Occupancy | No Occupancy Detected | Olanzapine does not occupy D3 receptors in human subjects. frontiersin.orgnih.gov |
| Ex Vivo Autoradiography | [3H]-(+)-PHNO | ~80-90% Occupancy | No Occupancy Detected | Olanzapine does not occupy D3 receptors in rats. nih.govsnmjournals.orgnih.gov |
This differential binding profile highlights a significant divergence between in vitro affinity and in vivo action. nih.govsnmjournals.org
Impurity Profiling and Stability Studies
The chemical purity and stability of deuterated standards like this compound are crucial for their function in regulated bioanalysis. The methods used to profile and ensure the stability of olanzapine are directly applicable to its deuterated analogue.
Identification, Synthesis, and Characterization of Process-Related Impurities
The manufacturing process of olanzapine can lead to the formation of several process-related impurities. nih.gov Given that this compound is synthesized via the same chemical route, albeit with deuterated N-methylpiperazine, it is susceptible to forming analogous impurities. High-performance liquid chromatography (HPLC) is a primary technique used to detect these impurities, which can be present in pilot batches at levels of 0.08-0.22%. nih.govresearchgate.net
Once detected, these unknown impurities are typically enriched and isolated using preparative HPLC. nih.gov Their structures are then elucidated using a combination of advanced analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govresearchgate.net
Table 3: Known Process-Related Impurities of Olanzapine
| Impurity Name/Structure | Origin/Formation Pathway |
|---|---|
| 2-methyl-4,9-dihydro-3-thia-4,9- diazabenzo[f]azulen-10-one | Formed from the starting material under basic reaction conditions. semanticscholar.org |
| 1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanone | N-acetylation of an intermediate compound resulting from the use of acetic acid during work-up. semanticscholar.org |
| bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4- piperazine | Reaction between a residual starting material and an intermediate. semanticscholar.org |
| 2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | A side reaction of methylation where the free NH group on the diazabenzoazulene moiety is methylated. semanticscholar.org |
| 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | Formed in trace amounts due to aerial oxidation of the olanzapine molecule. semanticscholar.org |
These impurities must be identified and controlled to meet stringent regulatory requirements. semanticscholar.orgumich.edu
Stability Indicating Methods for Olanzapine and its Deuterated Analogues
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For olanzapine and its deuterated analogues, a key issue is stability, as the compound can be affected by factors like temperature and light exposure. nih.gov
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the analysis of olanzapine in serum, using this compound as the internal standard. nih.gov These methods are designed to be stability-indicating. Extensive stability testing has been performed, showing that olanzapine in patient serum is stable for at least seven hours at ambient temperature and for at least 48 hours when kept in darkness. nih.gov However, exposure to light can cause significant degradation. nih.govresearchgate.net For example, under 3000 lux illumination, olanzapine in spiked serum was found to be unstable after just four hours. nih.gov The cumulative light exposure leading to significant degradation in patient serum was determined to be between 50,000 and 100,000 lux-hours. nih.gov
In addition to chromatographic methods, various spectrophotometric and chemometric techniques have been developed for the determination of olanzapine in the presence of its degradation products. eurjchem.com These include derivative spectrophotometry, ratio spectra derivative methods, and multivariate calibration methods, which can resolve the spectral overlap between olanzapine and its acid or alkaline-induced degradants. eurjchem.com
Future Directions and Emerging Research Areas
Development of Novel Analytical Methods for Olanzapine-d3 and Metabolites
The primary application of this compound is as a stable isotope-labeled internal standard (IS) in chromatographic methods, particularly those coupled with mass spectrometry. pubcompare.aiijsr.net Its physicochemical properties are nearly identical to the parent compound, olanzapine (B1677200), ensuring similar behavior during sample extraction, cleanup, and chromatographic separation, while its mass difference allows for clear distinction by the mass spectrometer. nih.gov This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.govresearchgate.net
Current methods predominantly use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of olanzapine and its metabolites, with this compound as the preferred internal standard. ijsr.netresearchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offer high sensitivity and rapid analysis times. researchgate.netncbs.res.in Sample preparation often involves solid-phase extraction (SPE) or protein precipitation to isolate the analyte from complex biological matrices like plasma, serum, and saliva. nih.govspringernature.comresearchgate.net
Future research is focused on developing even more sensitive, rapid, and miniaturized analytical methods. Innovations may include the refinement of microextraction techniques like Dispersive Pipette XTRaction (DPX), which reduces sample and solvent volumes, making the process more efficient and environmentally friendly. nih.gov The development of methods for novel or less-studied metabolites of olanzapine will also be a key area, requiring the high precision afforded by using this compound to accurately map these metabolic pathways.
| Analytical Technique | Sample Matrix | Extraction Method | Key Advantages | Internal Standard | Citations |
| UPLC-MS/MS | Serum | Protein Precipitation (Ostro™ plate) | Rapid, automated, sensitive | This compound | researchgate.net |
| LC-MS/MS | Human Plasma | Solid Phase Extraction (SPE) | High selectivity and sensitivity for pharmacokinetic studies | This compound | researchgate.net |
| UHPLC-MS/SRM | Biological Matrix (e.g., Sera, Saliva) | Liquid-Liquid or Solid Phase Extraction | Absolute quantification of olanzapine and its metabolites | This compound | ncbs.res.inccamp.res.in |
| HPLC-UV/DAD | Plasma, Urine, Saliva | Microextraction by packed sorbent (MEPS) | Good extraction yields, applicable to real patient samples | (Not specified for d3, but used for olanzapine) | ijsr.net |
Expanding the Use of this compound in Preclinical Models of Metabolic Dysfunction
Olanzapine treatment is frequently associated with metabolic side effects, including weight gain, dyslipidemia, and insulin (B600854) resistance. nih.govwikipedia.org Numerous preclinical studies using rodent models have been established to investigate the mechanisms underlying these metabolic perturbations. nih.govresearchgate.net These animal models successfully replicate key features of olanzapine-induced metabolic syndrome observed in humans, such as hyperphagia (increased food intake), increased adiposity, and impaired glucose tolerance. nih.govjci.org
While these studies typically administer the non-labeled olanzapine to induce metabolic changes, the integration of this compound as an analytical tool is a critical future step. By employing this compound as an internal standard in pharmacokinetic substudies, researchers can achieve highly accurate measurements of olanzapine and its metabolite concentrations in these animal models. This precision is vital for correlating specific drug exposure levels with the severity of metabolic outcomes. For instance, precise quantification can help determine the exact plasma concentrations of olanzapine that trigger hyperphagia or lead to significant changes in lipid profiles. researchgate.netnih.gov
Studies have shown that olanzapine's metabolic effects can be observed in various rodent models, including both healthy animals and neurodevelopmental models of schizophrenia, such as the methylazoxymethanol (B1197960) (MAM) model. nih.govresearchgate.net The use of this compound for robust drug level quantification in these complex models will enhance the reliability of findings and allow for a more direct comparison between different studies and models.
| Preclinical Model Finding | Animal Model | Observed Effects | Potential Role for this compound | Citations |
| Olanzapine-induced Obesity | Female Rats (Sprague-Dawley, Wistar) & Mice (C57BL/6J) | Increased body weight, hyperphagia, adiposity, hyperleptinemia, mild insulin resistance. | Precise quantification of olanzapine to correlate drug exposure with the onset and severity of weight gain and insulin resistance. | nih.govresearchgate.netjci.org |
| Dyslipidemia | C57BL/6J Mice | Increased triglycerides, total cholesterol, and LDL cholesterol levels. | Accurate measurement of olanzapine concentrations to study dose-dependent effects on lipid metabolism. | researchgate.net |
| Disruption of Metabolic Balance | Methylazoxymethanol (MAM) Rat Model | Pronounced alteration of serum lipid profiles, demonstrating metabolic vulnerability. | To provide reliable pharmacokinetic data in a complex neurodevelopmental model, linking drug levels to metabolic disruption. | nih.govresearchgate.net |
| Gut Microbiome Interaction | Rats and Germ-Free Mice | Olanzapine-induced changes in gut microbiota are linked to metabolic effects. | To accurately measure olanzapine and metabolite levels in studies investigating pharmacokinetic modulation by the gut microbiome. | nih.govmdpi.com |
Further Elucidation of Genetic Factors Influencing Olanzapine Pharmacokinetics and Pharmacodynamics using Deuterated Analogs
Significant inter-individual variability exists in the response to and side effects of olanzapine, much of which is attributed to genetic factors. tandfonline.comtandfonline.com Pharmacogenetic research has identified polymorphisms in genes encoding metabolic enzymes, drug transporters, and receptors that influence olanzapine's pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.gov Deuterated analogs like this compound are fundamental to the pharmacokinetic studies that underpin these discoveries.
The metabolism of olanzapine is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2, and to a lesser extent, CYP2D6. nih.gov Genetic variants in the CYP1A2 gene, such as the *1F allele (rs762551), can lead to increased enzyme inducibility, potentially resulting in lower plasma concentrations of olanzapine. tandfonline.comtandfonline.com The drug transporter P-glycoprotein, encoded by the ABCB1 gene, also plays a role, with certain alleles being associated with altered olanzapine plasma levels. nih.govdovepress.com
| Gene (Protein) | Variant Example | Reported Influence on Olanzapine | Role of this compound | Citations |
| CYP1A2 | 1F allele (rs762551) | Associated with greater enzyme inducibility and potentially lower olanzapine plasma concentrations. | Enables accurate quantification of olanzapine levels to confirm the functional effect of the genetic polymorphism on drug metabolism. | tandfonline.comtandfonline.com |
| ABCB1 (P-glycoprotein) | C3435T (rs1045642), G2677T/A (rs2032582) | Associated with variability in olanzapine plasma levels and treatment response. Olanzapine is a substrate and inhibitor of P-gp. | Provides the precise pharmacokinetic data needed to correlate ABCB1 genotypes with drug disposition and central nervous system penetration. | nih.govnih.govdovepress.com |
| DRD2 (Dopamine D2 Receptor) | Taq1A (rs1800497) | A1 allele associated with a higher risk for side effects. | While primarily a pharmacodynamic target, PK studies using this compound help control for concentration differences when assessing the clinical impact of receptor polymorphisms. | tandfonline.comnih.gov |
| DRD3 (Dopamine D3 Receptor) | Ser9Gly (rs6280) | Glycine variant associated with safety, effectiveness, and pharmacokinetic variability. | Facilitates accurate PK measurements to disentangle pharmacokinetic from pharmacodynamic effects associated with this polymorphism. | nih.govnih.gov |
| UGT1A4 (UDP-glucuronosyltransferase) | *3 allele | Associated with variability in the N-glucuronidation metabolic pathway. | Essential for quantifying the parent drug accurately in studies investigating the impact of UGT polymorphisms on specific metabolic routes. | nih.govnih.gov |
Integration of this compound in Systems Biology and Multi-Omics Research
Systems biology aims to understand the broader, integrated effects of a substance on a biological system by combining data from multiple "omics" fields, such as genomics, proteomics, and metabolomics. ccamp.res.in The use of this compound is a foundational element for incorporating accurate pharmacokinetic data into these complex, multi-layered analyses.
Metabolomics, the global profiling of metabolites in a biological system, is a powerful tool for understanding the metabolic disturbances caused by olanzapine. ncbs.res.inccamp.res.in In a typical metabolomics workflow, researchers compare the metabolite profiles of treated versus control groups. The absolute quantification of olanzapine, enabled by the use of this compound as an internal standard in UHPLC-MS/SRM methods, provides the critical drug exposure data (the "pharmacokinome"). ncbs.res.in
This accurately measured pharmacokinetic data can then be integrated with datasets from other omics platforms. For example, researchers can correlate specific olanzapine concentrations with changes in the expression of key proteins involved in lipid metabolism (proteomics) or with widespread alterations in endogenous metabolites like fatty acids and glucose (metabolomics). This multi-omics approach, anchored by robust quantitative data for the drug itself, allows for the construction of comprehensive models that can elucidate the complex chain of events from drug exposure to metabolic phenotype. This integrated view is essential for identifying novel biomarkers of drug response and toxicity and for understanding the system-wide impact of olanzapine.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Olanzapine-d3, and how can isotopic purity be confirmed?
- Methodological Answer : Synthesis typically involves deuteration of olanzapine precursors using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity (>98% deuterium incorporation) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document reaction conditions (temperature, solvent, catalyst) and employ triple-quadrupole MS for quantification .
- Key Considerations : Ensure characterization aligns with ICH Q6A guidelines for impurities, referencing deuterium distribution patterns in NMR spectra .
Q. How should this compound be incorporated as an internal standard in LC-MS/MS pharmacokinetic studies?
- Methodological Answer : Optimize matrix-matched calibration curves using this compound to correct for ion suppression/enhancement. Validate selectivity by comparing analyte and internal standard retention times across biological matrices (plasma, tissue homogenates). Use a minimum of six calibration points with R² > 0.995 .
- Key Considerations : Cross-validate with unlabelled olanzapine to confirm no isotopic interference, as deuterium can alter chromatographic behavior .
Advanced Research Questions
Q. What experimental designs mitigate deuterium loss in this compound during long-term stability studies?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor deuterium retention via high-resolution MS and compare degradation profiles with non-deuterated olanzapine. Use accelerated stability protocols (40°C/75% RH) with airtight vials to minimize isotopic exchange .
- Data Contradiction Analysis : If deuterium loss exceeds 5%, reevaluate storage conditions or synthesize this compound with deuterium at metabolically stable positions (e.g., aromatic rings vs. labile side chains) .
Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across species?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolic enzymes (e.g., CYP1A2 affinity). Validate models using in vitro hepatocyte assays and adjust for deuterium isotope effects on clearance rates .
- Key Considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as interspecies variability in deuterium metabolic stability .
Q. What statistical approaches are optimal for analyzing deuterium-related isotopic effects in this compound bioequivalence trials?
- Methodological Answer : Employ mixed-effects models to account for intra-subject variability in deuterium retention. Calculate 90% confidence intervals for AUC and Cₘₐₓ ratios, ensuring compliance with FDA bioequivalence thresholds (80–125%). Use bootstrap resampling for small sample sizes .
- Advanced Tip : Apply principal component analysis (PCA) to MS datasets to identify outliers caused by unexpected deuterium exchange .
Contradiction and Reproducibility
Q. How should researchers address conflicting reports on this compound’s stability in different pH environments?
- Methodological Answer : Replicate studies using standardized buffers (pH 1–9) and quantify deuterium loss via tandem MS. Compare results with published data using meta-analysis tools (e.g., RevMan) to identify methodological outliers (e.g., differences in incubation temperature or buffer ionic strength) .
- Reproducibility Protocol : Publish raw MS spectra and experimental conditions in supplementary materials, adhering to FAIR data principles .
Q. What strategies ensure reproducibility in synthesizing this compound with >99% isotopic purity?
- Methodological Answer : Provide step-by-step synthetic protocols in supplementary files, including NMR and MS spectral data. Use controlled atmosphere reactors to prevent protium contamination. Collaborate with independent labs for cross-validation .
- Documentation : Follow the ARRIVE 2.0 guidelines for reporting experimental details, such as catalyst batch numbers and deuterium source purity .
Ethical and Regulatory Considerations
Q. How should isotopic labeling of this compound be disclosed in regulatory submissions?
- Methodological Answer : Include a dedicated section in the Chemistry, Manufacturing, and Controls (CMC) dossier detailing deuterium positions, synthetic routes, and analytical validation. Reference EMA/FDA guidelines for deuterated drugs, emphasizing absence of toxicity from deuterium .
- Ethical Note : Disclose any deuterium-related pharmacokinetic anomalies in animal studies to avoid clinical trial risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
